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molecular formula C9H7ClN2O2 B3158154 Ethyl 6-chloro-5-cyanonicotinate CAS No. 856165-97-4

Ethyl 6-chloro-5-cyanonicotinate

Cat. No. B3158154
M. Wt: 210.62 g/mol
InChI Key: RHNBUCQWECYBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07605171B2

Procedure details

To a solution of 222 mg (1.16 mmol) of ethyl 5-cyano-6-hydroxynicotinate (from Step A) in 5 mL of SOCl2 was added 500 μL of DMF. After refluxing overnight, the mixture was cooled to rt and concentrated. The residue was dissolved in EtOAc (20 mL) and washed with brine (10 mL), saturated NaHCO3 (10 mL), and brine (10 mL), dried over Na2SO4, and concentrated. Chromatography on a Biotage 40M cartridge using 1:9 v/v EtOAc/hexanes gave 145 mg of the title compound: 1H NMR (500 MHz, CDCl3) δ 1.44 (d, J=7.1, 3H), 4.46 (q, J=7.1, 2H), 8.58 (d, J=2.1, 1H), 9.15 (d, J=2.1, 1H).
Quantity
222 mg
Type
reactant
Reaction Step One
Name
Quantity
500 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4](O)=[N:5][CH:6]=[C:7]([CH:13]=1)[C:8]([O:10][CH2:11][CH3:12])=[O:9])#[N:2].CN(C=O)C.O=S(Cl)[Cl:22]>>[Cl:22][C:4]1[C:3]([C:1]#[N:2])=[CH:13][C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=1

Inputs

Step One
Name
Quantity
222 mg
Type
reactant
Smiles
C(#N)C=1C(=NC=C(C(=O)OCC)C1)O
Name
Quantity
500 μL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
5 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (20 mL)
WASH
Type
WASH
Details
washed with brine (10 mL), saturated NaHCO3 (10 mL), and brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=O)OCC)C=C1C#N
Measurements
Type Value Analysis
AMOUNT: MASS 145 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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